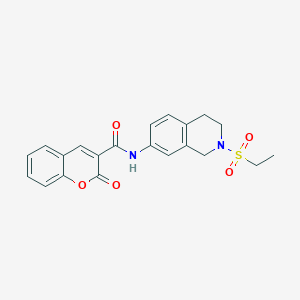

![molecular formula C22H15ClN4OS B2904876 N-(3-chlorobenzyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide CAS No. 440322-79-2](/img/structure/B2904876.png)

N-(3-chlorobenzyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . They are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals . They have a wide range of biological activities and are considered attractive targets by medicinal chemists .

Synthesis Analysis

Quinazolines can be synthesized through various methods. One common method involves the condensation of 2-aminobenzyl alcohols with arylacetic acids . Transition-metal-catalyzed reactions have also been used for the synthesis of quinazolines .Molecular Structure Analysis

Quinazolines are bicyclic compounds consisting of a benzene ring fused with a pyrimidine ring . The structure–activity relationship (SAR) studies of quinazolinone revealed that positions 2, 6, and 8 of the ring systems are significant for different pharmacological activities .Chemical Reactions Analysis

Quinazolines can undergo various chemical reactions. For example, the cycloaddition of 2,1-benzisoxazoles with N-sulfonyl-1,2,3-triazoles catalyzed by Rh2(esp)2 in 1,2-DCE at 160°C for 5 min and then with DBU at room temperature for 30 min delivered quinazolines .科学的研究の応用

Synthesis and Biological Activity

Heterocyclic Compound Synthesis : This compound is part of a broader class of chemicals involved in the synthesis of novel heterocyclic structures, which are crucial in the development of pharmaceuticals and agrochemicals. These syntheses often involve complex reactions that result in the formation of new rings, potentially offering unique biological activities (Ivachtchenko, Kovalenko, & Drushlyak, 2003).

Anticancer Activity : There's significant interest in the development of new anticancer agents. Compounds within this chemical class have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. This research is pivotal for discovering new treatments that could offer better efficacy or lower side effects compared to current therapies (El-Hashash, Salem, & Ali Mohamed Al-Mabrook, 2018).

Antimicrobial Activity : The antimicrobial potential of compounds synthesized from this chemical framework has also been explored. Given the rising concern over antibiotic resistance, the development of new antimicrobials is crucial. Research in this area focuses on synthesizing compounds and evaluating their effectiveness against a range of microorganisms, aiming to discover new therapies for infectious diseases (Özyanik, Demirci, Bektaş, & Demirbas, 2012).

将来の方向性

The future directions in the field of quinazoline research involve the design and synthesis of new derivatives or analogues to treat various diseases . This includes modifications to the substitutions around the quinazolinone system, which have been shown to significantly change their biological activity .

特性

IUPAC Name |

N-[(3-chlorophenyl)methyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4OS/c23-15-5-3-4-13(10-15)12-24-21(28)14-8-9-16-18(11-14)26-22(29)27-19-7-2-1-6-17(19)25-20(16)27/h1-11H,12H2,(H,24,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVHRDZEDWWBTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=S)NC4=C3C=CC(=C4)C(=O)NCC5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(4-Methylphenyl)carbamothioyl]amino}pyridine-4-carboxamide](/img/structure/B2904793.png)

![2-Fluoro-5-formyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide](/img/structure/B2904794.png)

![2-[(2-chlorobenzyl)sulfanyl]-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2904796.png)

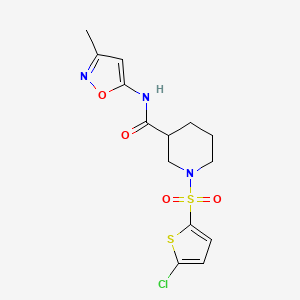

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pent-4-enamide](/img/structure/B2904798.png)

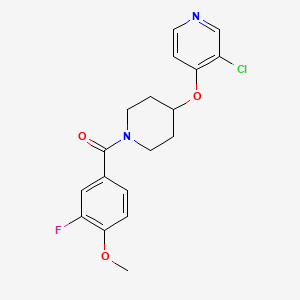

![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2904802.png)

![2-[[1-(2-Phenylethyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2904805.png)

![N-[2-(4-Fluoroanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2904811.png)